3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a quinoline moiety, a piperidine ring, and a propanoic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the quinoline moiety, and the attachment of the propanoic acid group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Quinoline Moiety: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the quinoline group to the piperidine ring.
Attachment of the Propanoic Acid Group: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperidine ring may interact with protein active sites, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are widely used in medicinal chemistry for their biological activities.
Uniqueness
What sets 3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of both the quinoline and piperidine rings, along with the propanoic acid group, allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-22(2)18-10-12-23(13-14(18)7-8-19(24)25)20(26)16-9-11-21-17-6-4-3-5-15(16)17/h3-6,9,11,14,18H,7-8,10,12-13H2,1-2H3,(H,24,25)/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKWMCNOJFKZSR-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1CCC(=O)O)C(=O)C2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCN(C[C@H]1CCC(=O)O)C(=O)C2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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